2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid
CAS No.: 1304266-32-7
Cat. No.: VC2902206
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1304266-32-7 |
|---|---|
| Molecular Formula | C15H17N3O3 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21) |
| Standard InChI Key | BLRNGQYUJMLDKN-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O |
| Canonical SMILES | C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O |
Introduction
Chemical Identity and Fundamental Properties
2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid is a heterocyclic compound characterized by its quinazolinone core connected to a functionalized pyrrolidine ring. This compound features a complex molecular architecture that combines two pharmacologically relevant scaffolds.
Physical and Chemical Characteristics
The compound possesses well-defined chemical properties as detailed in Table 1.
Table 1: Key Properties of 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid
| Property | Value |
|---|---|
| CAS Number | 1304266-32-7 |
| Molecular Formula | C₁₅H₁₇N₃O₃ |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 2-[1-[(4-oxo-3H-quinazolin-2-yl)methyl]pyrrolidin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C15H17N3O3/c19-14(20)8-10-4-3-7-18(10)9-13-16-12-6-2-1-5-11(12)15(21)17-13/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)(H,16,17,21) |
| Standard InChIKey | BLRNGQYUJMLDKN-UHFFFAOYSA-N |
| MDL Number | MFCD19982492 |
| SMILES | C1CC(N(C1)CC2=NC3=CC=CC=C3C(=O)N2)CC(=O)O |
The structural arrangement consists of three principal components: (1) a quinazolin-4(3H)-one core, (2) a pyrrolidine ring, and (3) an acetic acid moiety. The pyrrolidine nitrogen connects to the 2-position of the quinazolinone via a methylene bridge, while the acetic acid group is attached to the 2-position of the pyrrolidine ring .
Structural Analysis
The molecular architecture of 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid warrants detailed examination due to its pharmacological implications.
Structural Features
The compound features a quinazolinone scaffold, which consists of a benzene ring fused with a pyrimidine ring containing two nitrogen atoms. The pyrimidine portion contains a carbonyl group at the 4-position, creating the characteristic 4-oxo-3,4-dihydroquinazolin structure. This core structure is connected to a pyrrolidine ring through a methylene linker, with the pyrrolidine bearing an acetic acid substituent at its 2-position.
Related Structural Analogs
The compound belongs to a broader class of quinazolinone derivatives, many of which demonstrate diverse biological activities. Structurally related compounds include:
-
2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid (CAS: 78754-94-6), which differs in the connectivity pattern between the heterocyclic core and the acetic acid moiety .
-
2-pyrrolidinylquinazolin-4(3H)-ones, which share the quinazolinone-pyrrolidine connectivity but lack the acetic acid functionality .
-
Various N-substituted quinazolinone derivatives that incorporate different heterocyclic or aliphatic substituents at similar positions .
Future Research Directions
Several promising avenues exist for future research on 2-{1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid:
-
Comprehensive Biological Screening: Systematic evaluation of the compound's activities across various biological assays, particularly those related to cancer, inflammation, and neurological disorders.
-
Mechanistic Studies: Investigation of potential mechanisms of action, especially targeting kinases and other enzymes known to interact with quinazolinone derivatives.
-
Structural Modifications: Development of a library of analogs with variations in the quinazolinone core, the pyrrolidine ring, and the acetic acid moiety to establish structure-activity relationships.
-
Computational Studies: Molecular modeling and docking studies to predict binding interactions with potential biological targets and guide structural optimization.
-
Advanced Synthetic Methods: Development of improved synthetic routes for the compound and its derivatives, potentially incorporating green chemistry principles and flow chemistry techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume